Sakakin
Overview
Description
Sakakin is a natural product . It is a compound that belongs to dihydroflavonoid . It was originally separated from the bark of the cherry tree .
Synthesis Analysis
Sakakin can be synthesized from glucose by engineered Saccharomyces cerevisiae . A de novo biosynthesis pathway of sakakin was constructed in S. cerevisiae, and after a series of heterogenous gene integration, a biosynthetic pathway of sakakin from glucose was successfully constructed .Molecular Structure Analysis
Sakakin has a molecular formula of C13H18O7 . It has a molecular weight of 286.28 g/mol . The InChIKey of Sakakin is YTXIGTCAQNODGD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Sakakin is a light yellow crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 286.28 g/mol . The topological polar surface area of Sakakin is 120 Ų .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Marine Biology .
Summary of the Application
“Sakakin” is a term associated with the kelp Saccharina japonica , which is harvested and cultivated in Northern Hokkaido, Japan, and southern Sakhalin and Primorye, Russia . This kelp forms marine forests along the coasts and is economically important in these areas .
Methods of Application
Techniques in propagation of S. japonica in the wild and by cultivation have been developed in both Hokkaido and Primorye . The total annual amount of harvest and season were regulated in fisheries in Sakhalin .
Results or Outcomes
The harvest and cultivation of kelp in these three regions have many similarities . The comparison identifies the commonalities and uniquenesses of the three localities with regard to the sustainable utilization of kelp resources and promotion of the kelp industry .
Application in Environmental DNA Methods
Specific Scientific Field
This application is in the field of Conservation Biology .
Summary of the Application
“Sakakin” is associated with the Sakhalin taimen (Parahucho perryi), a critically endangered Asian salmonid . An environmental DNA (eDNA) method has been established to detect and estimate the biomass of Sakhalin taimen .
Methods of Application
Using quantitative real-time PCR, correlations between eDNA concentration and fish density were tested using fish with a wide range of ages and body sizes in aquarium experiments .
Results or Outcomes
The eDNA concentration was found to be significantly correlated with fish density and body size . These results suggest that eDNA concentrations can be an indicator of biomass of Sakhalin taimen .
Application in Chemical Analysis
Specific Scientific Field
This application is in the field of Chemical Analysis .
Summary of the Application
“Sakakin” is a term associated with a chemical compound, specifically 1-O-β-D-Glucosylorcinol . It is used in various chemical analyses and research .
Methods of Application
The compound is often analyzed using techniques such as LC/MS-ELSD . It is also compared with similar items for various applications .
Results or Outcomes
The compound has been found to have a molecular weight of 286.28 and its properties can be controlled by varying the temperature .
Application in Sustainable Electronics
Specific Scientific Field
This application is in the field of Sustainable Electronics .
Summary of the Application
“Sakakin” is associated with a sustainable nanocarbon material made from crab shells that are suitable for use in photosensing and energy storage devices .
Methods of Application
The researchers developed 3D porous defective nanocarbon materials through the simple pyrolysis of chitin nanofiber paper . Chitin is a biopolymer that is the major component of crustacean shells .
Results or Outcomes
The pyrolyzed chitin nanofiber papers were successfully used as photosensors . They were also shown to be effective supercapacitor electrodes, with higher specific capacitance than many other nanocarbon materials reported to date .
Application in Chemical Synthesis
Specific Scientific Field
This application is in the field of Chemical Synthesis .
Summary of the Application
“Sakakin” is associated with a chemical compound, specifically 1-O-β-D-Glucosylorcinol . It is used in various chemical syntheses .
Methods of Application
The compound is often synthesized using techniques such as LC/MS-ELSD . It is also compared with similar items for various applications .
Results or Outcomes
The compound has been found to have a molecular weight of 286.28 and its properties can be controlled by varying the temperature .
Application in Plant Research
Specific Scientific Field
This application is in the field of Plant Research .
Summary of the Application
“Sakakin” is associated with a plant, specifically D. C. (Sakaki) . It is used in various plant research studies .
Methods of Application
The plant is often analyzed using techniques such as acid hydrolysis . It is also compared with similar items for various applications .
Results or Outcomes
Acid hydrolysis of sakakin gave a Fehling positive component that showed the same Rf values as D-glucose on paper chromatograms developed with three solvent systems .
Safety And Hazards
Sakakin should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas .
properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIGTCAQNODGD-HENWMNBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743247 | |
Record name | 3-Hydroxy-5-methylphenyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5S,6R)-2-(3-Hydroxy-5-methylphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
21082-33-7 | |
Record name | 3-Hydroxy-5-methylphenyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21082-33-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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